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Compound of Interest

Compound Name: Amuvatinib

Cat. No.: B1684542

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of
Amuvatinib (also known as MP470), a multi-targeted tyrosine kinase inhibitor with significant
potential in oncology. The document details its mechanism of action, inhibitory concentrations,
effects on key signaling pathways, and the experimental protocols used for its characterization.

Introduction

Amuvatinib is an orally bioavailable, synthetic carbothioamide that functions as a selective,
multi-targeted tyrosine kinase inhibitor.[1][2] It has been investigated in clinical trials for the
treatment of solid tumors, including small cell lung carcinoma.[1][2] Amuvatinib's therapeutic
potential stems from its ability to simultaneously inhibit several key oncogenic drivers and
disrupt DNA repair mechanisms within cancer cells.[2]

Mechanism of Action

Amuvatinib exerts its anti-neoplastic activity through a dual mechanism: inhibition of key
receptor tyrosine kinases (RTKs) and suppression of DNA repair pathways.

» Receptor Tyrosine Kinase Inhibition: Amuvatinib targets the ATP-binding sites of several
RTKs that are often dysregulated in various cancers. Its primary targets include mutant forms
of c-KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRa), and Fms-like Tyrosine
Kinase 3 (FLT3).[3] Additionally, it demonstrates inhibitory activity against c-MET and RET

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1684542?utm_src=pdf-interest
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://go.drugbank.com/drugs/DB12742
https://pubchem.ncbi.nlm.nih.gov/compound/Amuvatinib
https://go.drugbank.com/drugs/DB12742
https://pubchem.ncbi.nlm.nih.gov/compound/Amuvatinib
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Amuvatinib
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.selleckchem.com/products/MP-470.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

proto-oncogene (c-RET).[1][2] By blocking the kinase activity of these receptors,

Amuvatinib prevents their autophosphorylation and the subsequent activation of

downstream signaling pathways crucial for cell proliferation, survival, and migration.[4]

e Inhibition of DNA Repair: Amuvatinib also suppresses the expression of RAD51, a protein

critical for the homologous recombination (HR) pathway of double-stranded DNA break

repair.[1][5] This inhibition of RAD51 sensitizes cancer cells to DNA-damaging agents like

ionizing radiation and certain chemotherapies, which are particularly effective against HR-

deficient cells.[5] This action is associated with the inhibition of global translation and

reduced phosphorylation of the ribosomal protein S6.[5]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Amuvatinib has been quantified against various kinases and cancer

cell lines, typically reported as the half-maximal inhibitory concentration (IC50).

Table 1: Amuvatinib IC50 Values for Target Kinases

Target Kinase IC50 (nM) Reference
c-Kit 10 [3]
c-Kit (D816H) 10 [6]
c-Kit (V560G) 34 [6]
c-Kit (V654A) 127 [6]
c-Kit (D816V) 950 [6]
PDGFRa 40 [3]
PDGFRa (V561D) 40 [6]
PDGFRa (D842V) 81 [6]
Flt3 81 [3]

Table 2: Amuvatinib IC50 Values in Cancer Cell Lines

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://go.drugbank.com/drugs/DB12742
https://pubchem.ncbi.nlm.nih.gov/compound/Amuvatinib
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3878866/
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://go.drugbank.com/drugs/DB12742
https://pubmed.ncbi.nlm.nih.gov/21903282/
https://pubmed.ncbi.nlm.nih.gov/21903282/
https://pubmed.ncbi.nlm.nih.gov/21903282/
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.selleckchem.com/products/MP-470.html
https://www.medchemexpress.com/amuvatinib.html
https://www.medchemexpress.com/amuvatinib.html
https://www.medchemexpress.com/amuvatinib.html
https://www.medchemexpress.com/amuvatinib.html
https://www.selleckchem.com/products/MP-470.html
https://www.medchemexpress.com/amuvatinib.html
https://www.medchemexpress.com/amuvatinib.html
https://www.selleckchem.com/products/MP-470.html
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Line Cancer Type IC50 (pM) Reference
OVCAR-3 Ovarian Cancer 0.9-7.86 [3]
A549 Lung Cancer 0.9-7.86 [3]
NCI-H647 Lung Cancer 0.9-7.86 [3]

Small Cell Lung
DMS-153 0.9-7.86 [3]

Cancer

Small Cell Lung

DMS-114 0.9-7.86 [3]
Cancer

MiaPaCa-2 Pancreatic Cancer 1.6-3.0 [3]

PANC-1 Pancreatic Cancer 1.6-3.0 [3]

Gastrointestinal
GIST882 1.6-3.0 [3]
Stromal Tumor

LNCaP Prostate Cancer ~4 [6]

PC-3 Prostate Cancer ~8 [6]

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key pharmacodynamic interactions of Amuvatinib at a
molecular level.
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Caption: Amuvatinib inhibits receptor tyrosine kinases by blocking ATP binding.
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Caption: Amuvatinib inhibits c-MET, blocking downstream AKT and ERK signaling.[4]
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Caption: Amuvatinib suppresses RAD51, inhibiting DNA repair and promoting cell death.[5]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the
pharmacodynamics of Amuvatinib.

This protocol describes a method to determine the IC50 value of Amuvatinib against a specific
kinase.

Objective: To quantify the concentration of Amuvatinib required to inhibit 50% of the activity of
a target kinase.

Materials:

e Recombinant human kinase (e.g., c-Kit, PDGFRQ)

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1684542?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21903282/
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Specific peptide substrate for the kinase

Amuvatinib stock solution (in DMSO)

Kinase assay buffer

ATP (radiolabeled [y-32P]ATP or non-radiolabeled for other detection methods)

96-well microtiter plates

Detection reagents (e.g., phosphospecific antibody for ELISA-based methods, or reagents
for TR-FRET assays)

Procedure:

Prepare serial dilutions of Amuvatinib in kinase assay buffer.

In a 96-well plate, add the kinase and its specific peptide substrate to each well.

Add the diluted Amuvatinib or DMSO (vehicle control) to the appropriate wells.

Initiate the kinase reaction by adding ATP. For radiolabeled assays, [y-32P]ATP is used.[3]

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for
substrate phosphorylation.

Stop the reaction (e.g., by adding EDTA or by spotting onto a phosphocellulose membrane).

Quantify the amount of phosphorylated substrate. This can be done by measuring
radioactivity, or through colorimetric, fluorescent, or luminescent detection methods coupled
with phosphospecific antibodies.[7][8]

Plot the percentage of kinase inhibition against the logarithm of Amuvatinib concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol outlines a method to assess the effect of Amuvatinib on the proliferation of

cancer cell lines.[3]
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Obijective: To determine the IC50 of Amuvatinib for inhibiting the growth of a specific cancer

cell line.

Materials:

Cancer cell line of interest

Complete cell culture medium

Amuvatinib stock solution (in DMSO)

96-well cell culture plates

Trichloroacetic acid (TCA) solution (10%)

Sulforhodamine B (SRB) solution (0.04% in 1% acetic acid)

Tris solution (50 mM)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and
incubate overnight to allow for attachment.

Prepare serial dilutions of Amuvatinib in the cell culture medium.

Add the diluted Amuvatinib or vehicle control to the wells in quadruplicate.

Incubate the cells for a specified period (e.g., 4 days).

Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

Wash the plates multiple times with water to remove the TCA.

Stain the fixed cells with 0.04% SRB solution for 30 minutes at room temperature.

Wash the plates with 1% acetic acid to remove unbound dye.
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Air dry the plates.

Solubilize the bound dye by adding 50 mM Tris solution to each well.

Read the absorbance on a microplate reader at 570 nm.

Calculate the percentage of cell growth inhibition relative to the vehicle control and
determine the IC50 value.

This protocol describes a cell-based assay to measure the efficiency of homologous
recombination repair, which is inhibited by Amuvatinib.[5]

Objective: To assess the functional impact of Amuvatinib on the homologous recombination
DNA repair pathway.

Materials:

Cell line engineered with the DR-GFP reporter system (e.g., H1299 lung carcinoma cells).

I-Scel expression vector (to induce a site-specific double-strand break).

Amuvatinib stock solution (in DMSO).

Transfection reagent.

Flow cytometer.
Procedure:

o Culture the DR-GFP reporter cell line in the presence of various concentrations of
Amuvatinib or DMSO (vehicle control) for a specified duration.

o Transfect the cells with the 1-Scel expression vector to induce a double-strand break within
the reporter construct.

o Continue to incubate the cells in the presence of Amuvatinib for a period that allows for
DNA repair and GFP expression (e.g., 48-72 hours).
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e Harvest the cells by trypsinization.

e Analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells. A
functional homologous recombination event will repair the break using a downstream GFP
cassette as a template, resulting in a functional GFP gene.

» The percentage of GFP-positive cells is a direct measure of homologous recombination
efficiency. A decrease in the percentage of GFP-positive cells in Amuvatinib-treated
samples compared to the control indicates inhibition of homologous recombination.

Conclusion

Amuvatinib demonstrates a compelling pharmacodynamic profile characterized by its multi-
targeted inhibition of key oncogenic receptor tyrosine kinases and its unique ability to suppress
the RAD51-mediated DNA damage repair pathway. These dual mechanisms of action provide a
strong rationale for its continued investigation as both a monotherapy and in combination with
DNA-damaging agents in various cancer types. The quantitative data on its inhibitory potency
and the detailed understanding of its effects on cellular signaling pathways underscore its
potential as a valuable therapeutic agent in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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amuvatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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